3-[4-(Benzyloxy)phenyl]-5-methylisoxazole-4-carboxylic Acid
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Overview
Description
3-[4-(Benzyloxy)phenyl]-5-methylisoxazole-4-carboxylic Acid is an organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features a benzyloxy group attached to a phenyl ring, which is further connected to a methylisoxazole carboxylic acid moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Benzyloxy)phenyl]-5-methylisoxazole-4-carboxylic Acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of phenol with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)phenol.
Coupling with Methylisoxazole: The benzyloxyphenyl intermediate is then coupled with a methylisoxazole derivative using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction requires a palladium catalyst, a base, and a suitable solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Benzyloxy)phenyl]-5-methylisoxazole-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyloxy or phenyl positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOCH3) are used.
Major Products Formed
Oxidation: Benzyloxy group oxidation can yield benzoic acid derivatives.
Reduction: Reduction can produce benzyl alcohol or benzylamine derivatives.
Substitution: Substitution reactions can lead to various substituted phenyl or isoxazole derivatives.
Scientific Research Applications
3-[4-(Benzyloxy)phenyl]-5-methylisoxazole-4-carboxylic Acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the synthesis of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 3-[4-(Benzyloxy)phenyl]-5-methylisoxazole-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the isoxazole ring can engage in π-π stacking and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Benzyloxy-3-methoxyphenylacetic Acid: Similar structure with a methoxy group instead of a methylisoxazole ring.
3-(Benzyloxy)phenylboronic Acid: Contains a boronic acid group instead of a carboxylic acid.
4-(Benzyloxy)phenylacetic Acid: Lacks the isoxazole ring and has an acetic acid moiety.
Uniqueness
3-[4-(Benzyloxy)phenyl]-5-methylisoxazole-4-carboxylic Acid is unique due to the presence of the isoxazole ring, which imparts distinct chemical and biological properties. The combination of the benzyloxy group with the isoxazole and carboxylic acid functionalities makes it a versatile compound for various applications.
Properties
Molecular Formula |
C18H15NO4 |
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Molecular Weight |
309.3 g/mol |
IUPAC Name |
5-methyl-3-(4-phenylmethoxyphenyl)-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C18H15NO4/c1-12-16(18(20)21)17(19-23-12)14-7-9-15(10-8-14)22-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,20,21) |
InChI Key |
CIGFAKPDEGSRNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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